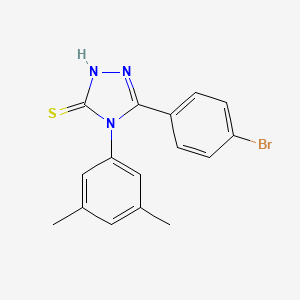

5-(4-bromophenyl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Bromophenyl)-4-(3,5-Dimethylphenyl)-4H-1,2,4-Triazole-3-Thiol is a complex organic compound characterized by its bromophenyl and dimethylphenyl groups attached to a triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-4-(3,5-Dimethylphenyl)-4H-1,2,4-Triazole-3-Thiol typically involves multi-step organic reactions. One common method is the condensation reaction between 4-bromophenylhydrazine and 3,5-dimethylphenyl isothiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or copper, can improve the yield and purity of the final product. Additionally, optimizing reaction conditions, such as temperature and solvent choice, is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Aplicaciones Científicas De Investigación

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a biological probe to study enzyme activities and protein interactions due to its unique structural features.

Medicine: Research indicates that derivatives of this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties , making them candidates for drug development.

Industry: In the chemical industry, it serves as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which 5-(4-Bromophenyl)-4-(3,5-Dimethylphenyl)-4H-1,2,4-Triazole-3-Thiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the derivative and its intended application. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis.

Comparación Con Compuestos Similares

4-Bromophenylacetic acid

5-(4-Bromophenyl)furfural

3,5-Dimethylphenyl isothiocyanate

Uniqueness: Unlike its similar compounds, 5-(4-Bromophenyl)-4-(3,5-Dimethylphenyl)-4H-1,2,4-Triazole-3-Thiol features a triazole ring, which imparts unique chemical and biological properties

Actividad Biológica

5-(4-bromophenyl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has been extensively studied for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties based on various research studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14BrN3S

- CAS Number : 380345-94-8

- Molecular Weight : 348.27 g/mol

1. Anti-inflammatory Activity

Compounds with a triazole moiety have shown significant anti-inflammatory effects. In vitro studies indicate that derivatives of triazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a recent study demonstrated that triazole derivatives could effectively reduce nitric oxide (NO) and reactive oxygen species (ROS) levels in activated macrophages .

Table 1: Anti-inflammatory Activity of Triazole Derivatives

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Triazole Derivative A | 0.84 | Inhibition of TNF-α production |

| Triazole Derivative B | 18.59 (COX-1), 2.6 (COX-2) | COX inhibition |

| This compound | TBD | TBD |

2. Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. Studies have shown that compounds like this compound exhibit moderate antibacterial activity against various microorganisms. This activity is attributed to the ability of the triazole ring to interact with microbial enzymes and disrupt essential processes.

Table 2: Antimicrobial Activity

| Microorganism | Activity Level |

|---|---|

| E. coli | Moderate |

| S. aureus | Moderate |

| C. albicans | Weak |

3. Antioxidant Activity

Triazoles are also recognized for their antioxidant capabilities. The presence of thiol groups in compounds like this compound enhances their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Standard Antioxidant (Ascorbic Acid) | 90% |

| This compound | TBD |

Case Studies

Several case studies have highlighted the potential therapeutic applications of triazole derivatives:

- Anti-inflammatory Study : A study published in MDPI reported that certain triazole derivatives significantly inhibited COX enzymes involved in inflammation pathways . The findings suggest that these compounds could serve as potential anti-inflammatory agents comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

- Antimicrobial Efficacy : Research on various triazole compounds has shown promising results against resistant strains of bacteria and fungi, indicating their potential as new antimicrobial agents .

- Oxidative Stress Reduction : Studies have demonstrated that triazoles can effectively reduce oxidative stress markers in cellular models, suggesting their utility in preventing oxidative damage associated with various diseases .

Q & A

Q. How can the synthesis of 5-(4-bromophenyl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol be optimized for improved yield and purity?

Basic

The synthesis typically involves condensation of precursors under reflux conditions. For example, a modified procedure using potassium carbonate (K₂CO₃) in dry acetonitrile under room-temperature stirring for 6 hours achieved an 85% yield after column chromatography (petroleum ether/ethyl acetate) . Monitoring via thin-layer chromatography (TLC) ensures reaction completion, while recrystallization in ethanol or methanol enhances purity .

Q. What spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm).

- X-ray Crystallography : Single-crystal analysis (monoclinic system, space group C2/c) provides definitive bond lengths and angles .

- FTIR : The thiol (-SH) stretch (~2550 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) confirm functional groups .

Q. How do structural modifications (e.g., halogen substitution, alkyl groups) influence the compound’s biological activity?

Advanced

Electron-withdrawing groups like bromine enhance antimicrobial activity by increasing electrophilicity. For instance, analogs with 3,4-dichloro or 2,6-difluorobenzyl substitutions show improved binding to bacterial folate synthesis enzymes . Conversely, methyl groups (e.g., 3,5-dimethylphenyl) may sterically hinder interactions, reducing potency . Comparative studies require standardized MIC assays and molecular docking to validate trends .

Q. What reaction mechanisms govern the alkylation and disulfide formation of the thiol group in this compound?

Advanced

- Alkylation : Proceeds via an SN2 mechanism in polar aprotic solvents (e.g., DMF), where the thiolate anion attacks alkyl halides like CH₃I. Yields depend on steric hindrance and leaving-group ability .

- Disulfide Formation : Oxidative coupling using iodine (I₂) or H₂O₂ generates dimeric disulfides. The reaction is pH-sensitive, favoring neutral to slightly acidic conditions .

Q. What solvents and conditions are optimal for recrystallization to obtain high-purity crystals?

Basic

Ethanol and methanol are preferred due to moderate polarity and low toxicity. Slow cooling (0.5°C/min) promotes large, well-defined crystals. For X-ray-quality crystals, vapor diffusion with diethyl ether/chloroform mixtures is effective .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?

Advanced

Discrepancies often arise from assay variability (e.g., bacterial strain differences) or impurities. Rigorous purity validation (HPLC, elemental analysis) and controlled testing against isogenic cell lines (e.g., E. coli BW25113 vs. ΔacrB mutants) can isolate structure-activity relationships . Meta-analyses of analogs (e.g., 4-allyl derivatives) further clarify trends .

Q. What methods are recommended for assessing purity post-synthesis?

Basic

- TLC : Use silica gel plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane 3:7).

- HPLC : C18 column, acetonitrile/water (70:30), retention time ~8.2 min .

- Elemental Analysis : Match experimental C/H/N/S/Br percentages to theoretical values (e.g., C: 46.21%, H: 3.16%) .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and target interactions?

Advanced

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) and electrostatic potential maps .

- Molecular Docking : AutoDock Vina simulates binding to targets like Candida albicans CYP51 (binding energy ≤−8.2 kcal/mol), guiding SAR studies .

Q. What non-biological applications (e.g., materials science) are explored for this compound?

Advanced

The triazole-thiol moiety enables coordination with transition metals (e.g., Cu²⁺) for catalytic or optoelectronic applications. Thin films synthesized via spin-coating exhibit broad UV-Vis absorption (λmax ~320 nm), suggesting use in organic semiconductors .

Q. How do substituents on the triazole ring influence enzyme inhibition (e.g., kinases, oxidoreductases)?

Advanced

The 3-thiol group acts as a hydrogen-bond donor to ATP-binding pockets in kinases. Bulky 3,5-dimethylphenyl groups reduce steric compatibility with compact active sites (e.g., EGFR kinase), while bromine enhances π-π stacking with aromatic residues . Comparative IC₅₀ studies with 4-phenyl analogs are critical for mechanistic insights .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-4-(3,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3S/c1-10-7-11(2)9-14(8-10)20-15(18-19-16(20)21)12-3-5-13(17)6-4-12/h3-9H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNDKNBGIOTTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.